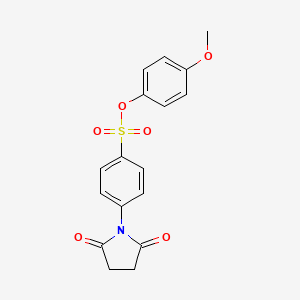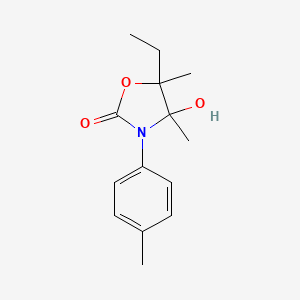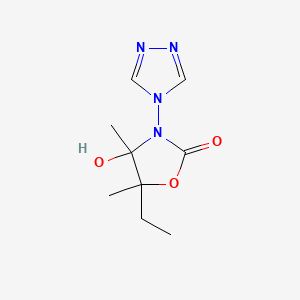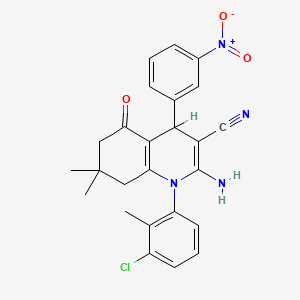
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate
描述
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group and a dioxopyrrolidinyl group attached to a benzenesulfonate moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions. One method involves microwave irradiation at 100°C using an equimolar reagent mixture, although this method yields a relatively low product . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would be applicable.
化学反应分析
Types of Reactions
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Its applications in industrial processes are still under exploration, but it holds potential for use in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in the context of monoclonal antibody production, the compound suppresses cell growth and increases cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .
相似化合物的比较
Similar Compounds
- 4-[4-(2,5-dioxopyrrolidin-1-yl)phenylamino]-4-hydroxybutyric acid
- 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide
Uniqueness
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate monoclonal antibody production and its potential as a therapeutic agent in neurological disorders set it apart from other similar compounds.
属性
IUPAC Name |
(4-methoxyphenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-23-13-4-6-14(7-5-13)24-25(21,22)15-8-2-12(3-9-15)18-16(19)10-11-17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQZLZHAADIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4289492.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline](/img/structure/B4289495.png)
![(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-3-{[(2,5-DICHLOROPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B4289501.png)
![1-(dimethoxymethyl)-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4289509.png)
![Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4289521.png)
![2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4289524.png)


![2,8-bis(4-ethylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B4289552.png)

![2-ETHYL-1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B4289570.png)
![ETHYL 5-(2-BROMOPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4289578.png)

![3-{[1,1'-BIPHENYL]-4-YL}-5H-INDENO[1,2-C]PYRIDAZIN-5-ONE](/img/structure/B4289590.png)
